2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide

Alpha7 nAChR antagonist Ca2+ flux assay

This 3,5-dimethylphenyl α-bromo butyramide provides dual cholinergic activity—M2 (EC₅₀ 49 nM) & α7 nAChR (IC₅₀ 21 µM)—in a single reference compound, reducing controls per plate. Its reactive α-bromo center accelerates analog synthesis; the symmetric 3,5-dimethyl substitution offers a unique steric profile vs. other regioisomers, critical for SAR. Ideal for selectivity panels, hit-to-lead, and docking validation. Defined parameters: XLogP3 3.5, TPSA 29.1 Ų, MW 270.17.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 924969-59-5
Cat. No. B12862874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide
CAS924969-59-5
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=CC(=C1)C)C)Br
InChIInChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15)
InChIKeyOBCHOWHJLYHVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide (CAS 924969-59-5): Baseline Identity and Compound Class Overview


2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide (CAS 924969-59-5) is a synthetic α-bromo amide belonging to the N-aryl butyramide class, with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol . The compound features a 2-bromobutyramide core acylated at the nitrogen with a 3,5-dimethylphenyl aniline moiety. Its computed physicochemical profile includes an XLogP3 of 3.5, a topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, and one hydrogen bond acceptor . The compound is cataloged in the ChEMBL database (CHEMBL3355098) and BindingDB (BDBM50025040) with curated bioactivity data against human neuronal α7 nicotinic acetylcholine receptor (nAChR) and muscarinic M2 receptor . Commercially available from multiple vendors at purities of 95% to 98%, it is primarily supplied for research use in medicinal chemistry screening and as a synthetic building block .

Why Generic Substitution Fails: The Functional Relevance of 3,5-Dimethylphenyl Substitution in 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide (CAS 924969-59-5)


The N-aryl α-bromo butyramide scaffold is not a homogeneous class amenable to simple generic interchange. The regioisomeric position of dimethyl substitution on the phenyl ring fundamentally alters steric encumbrance, conformational flexibility, and electronic distribution at the amide nitrogen, which in turn modulates hydrogen-bonding capacity and target engagement . For 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide specifically, the symmetric 3,5-dimethyl substitution pattern creates a meta-substituted aromatic ring that presents a distinct steric and electronic profile compared to the corresponding 2,4-, 2,5-, or 2,6-dimethylphenyl regioisomers . The α-bromo substituent on the butyramide chain further provides a reactive chiral center and a potential metabolic liability that differentiates this compound from its non-brominated or chloro-substituted analogs. These structural features directly influence the compound's curated bioactivity profile—antagonist activity at human α7 nAChR (IC₅₀ = 21,000 nM) and displacement activity at muscarinic M2 receptor (EC₅₀ = 49 nM)—which is not conserved across regioisomeric variants . Substituting a generic 2-bromo-N-phenylbutyramide or an alternative dimethylphenyl regioisomer without empirical validation would therefore carry a high risk of altered or abolished target engagement.

Quantitative Differentiation Evidence: 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide (CAS 924969-59-5) Versus Closest Analogs and Pharmacological Benchmarks


Human α7 nAChR Antagonist Potency: 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide Versus the Prototypical Antagonist Methyllycaconitine

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide demonstrates measurable antagonist activity at human α7 nAChR with an IC₅₀ of 21,000 nM (21 µM) in a Ca²⁺/Fluo-4 flux assay using GH3 cells expressing the human receptor . This activity places the compound approximately 10,000-fold weaker than the prototypical competitive α7 antagonist methyllycaconitine (MLA), which exhibits an IC₅₀ of approximately 2 nM against the same receptor subtype . The ~10,000-fold potency differential indicates that 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide occupies a distinct potency tier suitable for applications where sub-micromolar α7 blockade is not required—for example, as a screening tool compound for selectivity profiling or as a starting scaffold for medicinal chemistry optimization. Importantly, the GH3 cell-based Ca²⁺/Fluo-4 assay provides a functional (rather than binding-only) readout, confirming that the compound acts as a functional antagonist rather than merely a silent binder .

Alpha7 nAChR antagonist Ca2+ flux assay neuronal nicotinic receptor

Dual Receptor Engagement Profile: α7 nAChR Antagonism Combined with Muscarinic M2 Receptor Activity

In addition to α7 nAChR activity, 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide demonstrates significant interaction with the muscarinic acetylcholine M2 receptor, achieving an EC₅₀ of 49 nM in a [³H]NMS radioligand displacement assay using porcine muscarinic M2 receptor after 120-minute incubation . This sub-100 nM M2 activity is approximately 430-fold more potent than its α7 nAChR antagonism (IC₅₀ = 21,000 nM), revealing a notable activity bias toward the muscarinic target. In contrast, the prototypical α7 antagonist methyllycaconitine (MLA) is reported to be highly selective for α7 nAChR with negligible muscarinic cross-reactivity at comparable concentrations . The dual α7/M2 engagement profile of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide differentiates it from α7-selective ligands and may be advantageous—or require careful interpretation—in assays where both cholinergic receptor subtypes are expressed.

Muscarinic M2 receptor dual pharmacology radioligand displacement selectivity profiling

Lipophilic Differentiation: XLogP3 Comparison of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide Versus Non-Brominated and Unsubstituted Phenyl Analogs

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide exhibits a computed XLogP3 of 3.5 , reflecting the combined lipophilic contributions of the 3,5-dimethylphenyl moiety and the α-bromo substituent. This value is approximately 0.7 log units higher than the non-brominated analog N-(3,5-dimethylphenyl)butanamide (estimated XLogP3 ≈ 2.5–2.8 based on the removal of the bromine atom and comparison with structurally related N-(3,5-dimethylphenyl)butanamides) . Additionally, it exceeds the XLogP3 of the unsubstituted phenyl analog 2-bromo-N-phenylbutanamide (CAS 21486-48-6), which has a reported computed LogP of approximately 2.80 , by roughly 0.7 log units. The ~0.5–0.7 log unit increase in lipophilicity resulting from the 3,5-dimethyl substitution on the phenyl ring has practical implications for compound solubility, protein binding, and membrane permeability in cell-based assays.

Lipophilicity XLogP3 physicochemical property drug-likeness membrane permeability

Regioisomeric Substitution Pattern: 3,5-Dimethylphenyl Versus 2,4- and 2,5-Dimethylphenyl Isomers in α-Bromo Butyramide Bioactivity

The 3,5-dimethylphenyl substitution pattern in 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide (CAS 924969-59-5) represents a specific regioisomeric choice within the dimethylphenyl-α-bromo-butyramide series. Whereas the 3,5-isomer has curated bioactivity data demonstrating α7 nAChR antagonist activity (IC₅₀ = 21,000 nM) and M2 receptor engagement (EC₅₀ = 49 nM) , the corresponding 2,4-dimethylphenyl isomer (CAS 244793-29-1) has been profiled against entirely different targets—showing norepinephrine transporter (NET) inhibition (EC₅₀ = 251 nM) and BRD4 bromodomain binding (IC₅₀ = 398 nM) . The non-overlapping target profiles between these regioisomers highlight the critical influence of methyl group positioning on molecular recognition; the symmetric 3,5-substitution presents a fundamentally different steric footprint at the amide nitrogen compared to the asymmetric 2,4- or 2,5-substitution patterns. No curated bioactivity data for the 2,5-dimethylphenyl isomer (CAS 924975-61-1) was identified in BindingDB or ChEMBL, limiting direct comparison for that regioisomer.

Regioisomer structure-activity relationship dimethylphenyl substitution target selectivity

Alpha-Bromo Amide Synthetic Utility: Reactive Handle for Nucleophilic Substitution Compared to Non-Halogenated Butyramides

The α-bromo substituent at the 2-position of the butyramide chain provides a versatile reactive center for nucleophilic displacement reactions, enabling late-stage diversification into amines, ethers, thioethers, and azides . This synthetic utility contrasts with the non-halogenated analog N-(3,5-dimethylphenyl)butanamide, which lacks a reactive handle at the α-position and is therefore limited to amide bond functionalization alone. The 2-bromo group also introduces a stereocenter (C-2 is a chiral center), meaning the compound exists as a racemic mixture unless enantioselective synthesis or chiral resolution is employed. This property may be exploited for the synthesis of enantiomerically enriched derivatives—a capability not available with the non-brominated or α,α-dimethyl-substituted analogs. Density (predicted 1.339 ± 0.06 g/cm³) and boiling point (predicted 370.0 ± 30.0 °C) data are available from ChemicalBook , while the pKa of the amide NH is predicted at 13.05 ± 0.70 , indicating that the amide proton is essentially non-ionizable under physiological conditions.

Synthetic building block α-bromo amide nucleophilic substitution medicinal chemistry diversification

Optimal Research Application Scenarios for 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide (CAS 924969-59-5)


Cholinergic Receptor Selectivity Profiling Panels

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is an ideal tool compound for inclusion in cholinergic receptor selectivity panels. Its dual activity at human α7 nAChR (IC₅₀ = 21,000 nM) and porcine muscarinic M2 receptor (EC₅₀ = 49 nM) enables simultaneous assessment of nicotinic and muscarinic cross-reactivity in a single reference compound . This dual-profile compound can serve as a positive control for M2 displacement assays and a moderate-activity reference for α7 antagonist screening, reducing the number of control compounds required per assay plate. Researchers performing Ca²⁺/Fluo-4 functional assays on GH3 cells or radioligand displacement experiments with [³H]NMS will find this compound a cost-effective and pharmacologically characterized alternative to purchasing separate α7- and M2-selective reference standards.

Medicinal Chemistry Hit-to-Lead Optimization Starting Scaffold

The combination of a synthetically versatile α-bromo amide core with curated target engagement data at two therapeutically relevant cholinergic receptors makes this compound a rational starting scaffold for hit-to-lead chemistry programs . The α-bromo substituent provides a reactive center for nucleophilic displacement, enabling rapid analog generation at the C-2 position without requiring de novo synthesis of the entire butyramide backbone . The 3,5-dimethylphenyl moiety offers lipophilic character (XLogP3 = 3.5) within the typical drug-like range, while the symmetric meta-substitution pattern presents a steric profile distinct from 2,4- and 2,5-dimethylphenyl isomers—allowing SAR exploration of regioisomeric effects on target selectivity .

Regioisomeric Structure-Activity Relationship (SAR) Studies

For research groups investigating the impact of dimethylphenyl regioisomerism on cholinergic receptor pharmacology, 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide serves as the 3,5-dimethyl reference point in a systematic regioisomeric SAR series . When evaluated alongside the 2,4-dimethylphenyl isomer (CAS 244793-29-1, profiled for NET and BRD4 activity) and the 2,5-dimethylphenyl isomer (CAS 924975-61-1), this compound enables direct assessment of how methyl group positioning on the aniline ring redirects molecular recognition from monoamine transporters and bromodomains toward nicotinic and muscarinic receptors. Such studies are essential for understanding the pharmacological consequences of seemingly minor structural modifications in screening library compounds.

Computational Docking and Pharmacophore Model Validation

With experimental bioactivity data (α7 nAChR IC₅₀ and M2 EC₅₀), defined physicochemical properties (XLogP3 = 3.5, TPSA = 29.1 Ų, MW = 270.17 g/mol), and a well-characterized 3D structure, 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is a suitable ligand for validating computational docking models and pharmacophore hypotheses targeting cholinergic receptors . The compound's dual-receptor engagement profile provides an internal consistency check: computational models should predict higher affinity for M2 (EC₅₀ = 49 nM) than for α7 (IC₅₀ = 21,000 nM). The ZINC database entry (ZINC09095750) provides ready-to-use 3D conformer data for docking studies .

Quote Request

Request a Quote for 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.